N-(3,4-Dichlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea
Description
N-(3,4-Dichlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea (CAS: 303092-11-7) is a urea derivative with the molecular formula C₁₇H₁₂Cl₂N₂O₂ and a molecular weight of 347.2 g/mol . Its structure consists of a urea bridge linking a 3,4-dichlorophenyl group and a 5-hydroxy-1-naphthyl moiety.
Properties
CAS No. |
303092-11-7 |
|---|---|
Molecular Formula |
C17H12Cl2N2O2 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-13-8-7-10(9-14(13)19)20-17(23)21-15-5-1-4-12-11(15)3-2-6-16(12)22/h1-9,22H,(H2,20,21,23) |
InChI Key |
JWJGTRYPQPUQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea typically involves the reaction of 3,4-dichloroaniline with 5-hydroxy-1-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-Dichlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea may involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the naphthyl ring can be oxidized to form a quinone derivative.
Reduction: The nitro groups on the phenyl ring can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-N’-(5-hydroxy-1-naphthyl)urea depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the hydroxy and dichlorophenyl groups can enhance its binding affinity and specificity for certain molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Structural Modifications and Functional Group Variations
The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with analogous urea-based compounds:
Table 1: Key Structural and Functional Comparisons
Impact of Substituents on Physicochemical Properties
- Halogenation : The 3,4-dichlorophenyl group is common in herbicides (e.g., linuron metabolites) due to its electron-withdrawing effects, which stabilize the molecule and enhance reactivity .
Biological Activity
N-(3,4-Dichlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea, a compound with the chemical formula C17H12Cl2N2O2, has garnered attention in various biological research contexts due to its potential therapeutic applications. This article explores its biological activities, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
- Chemical Name : this compound
- CAS Number : 303092-11-7
- Molecular Formula : C17H12Cl2N2O2
- Molecular Weight : 363.19 g/mol
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of thiourea have shown effectiveness against various bacterial strains such as E. faecalis, P. aeruginosa, and S. typhi with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Thiourea Derivative 1 | E. faecalis | 40 | 29 |
| Thiourea Derivative 2 | P. aeruginosa | 50 | 24 |
| Thiourea Derivative 3 | S. typhi | 45 | 30 |
| Thiourea Derivative 4 | K. pneumoniae | 50 | 19 |
Anticancer Activity
The anticancer properties of this compound have been highlighted in several studies focusing on its ability to inhibit cancer cell proliferation. For example, derivatives have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating potent activity .
Case Study: Breast Cancer Cells
In a study assessing the effects on MCF-7 breast cancer cells, the compound demonstrated significant inhibition of cell growth with an IC50 value as low as 1.50 µM. The treated cells exhibited alterations in cell morphology and a notable increase in lactate dehydrogenase (LDH) levels, suggesting necrotic cell death .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. Compounds with similar structures have been noted for their ability to inhibit inflammatory pathways and reduce cytokine production in vitro .
The biological activities of this compound can be attributed to its structural features that allow interaction with specific molecular targets involved in disease processes:
- Antibacterial Mechanism : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anticancer Mechanism : Induction of apoptosis through activation of intrinsic pathways and modulation of signaling cascades related to cell survival.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
